molecular formula C70H76N10O16 B12509161 (+-)-Tartaric acid; bis(ergotamine)

(+-)-Tartaric acid; bis(ergotamine)

Cat. No.: B12509161
M. Wt: 1313.4 g/mol
InChI Key: CJMJLDQKTOJACI-UHFFFAOYSA-N
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Description

(±)-Tartaric acid; bis(ergotamine) is a compound that combines tartaric acid and ergotamine. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. Ergotamine is an ergot alkaloid derived from the ergot fungus, Claviceps purpurea. This compound is known for its significant pharmacological properties, particularly in the treatment of migraines and other vascular headaches .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-tartaric acid; bis(ergotamine) involves the reaction of tartaric acid with ergotamine. The process typically requires precise control of reaction conditions, including temperature, pH, and solvent choice. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of (±)-tartaric acid; bis(ergotamine) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(±)-Tartaric acid; bis(ergotamine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (±)-tartaric acid; bis(ergotamine) can lead to the formation of ergotamine derivatives with altered pharmacological properties .

Scientific Research Applications

(±)-Tartaric acid; bis(ergotamine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (±)-tartaric acid; bis(ergotamine) involves its interaction with various molecular targets. Ergotamine acts as an alpha-1 selective adrenergic agonist, leading to vasoconstriction. This action reduces blood flow in certain areas, which is beneficial in treating migraines. The compound also interacts with serotonin receptors, contributing

Properties

Molecular Formula

C70H76N10O16

Molecular Weight

1313.4 g/mol

IUPAC Name

N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C33H35N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

CJMJLDQKTOJACI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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